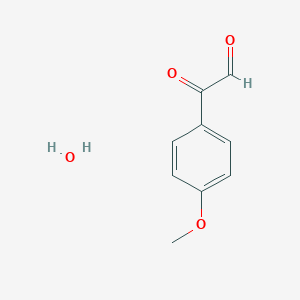

4-Methoxyphenylglyoxal hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3.H2O/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-6H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGRGFXPHBTWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574094 | |

| Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-17-6 | |

| Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxyphenylglyoxal Hydrate: A Technical Guide to its Mechanism of Action and Applications in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical biology of 4-Methoxyphenylglyoxal hydrate, a valuable tool for the selective modification of arginine residues in proteins. Delving into its core mechanism of action, this document elucidates the chemical intricacies of its interaction with the guanidinium group of arginine, the consequential functional alterations to target proteins, and the practical applications of this interaction in biochemical and pharmaceutical research. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the unique reactivity of 4-Methoxyphenylglyoxal hydrate for studying protein structure-function relationships, enzyme kinetics, and for the development of novel therapeutic agents.

Introduction: The Significance of Arginine Modification

The amino acid arginine, with its positively charged guanidinium group, plays a pivotal role in a myriad of biological processes. Its unique structural and chemical properties allow it to participate in electrostatic interactions, hydrogen bonding, and as a catalytic residue in enzyme active sites. Consequently, the selective chemical modification of arginine residues has emerged as a powerful strategy to investigate protein function, elucidate enzymatic mechanisms, and develop targeted inhibitors. 4-Methoxyphenylglyoxal hydrate belongs to the class of α-ketoaldehydes, which are well-established reagents for the specific modification of arginine residues under mild physiological conditions.[1] The presence of the methoxy group on the phenyl ring can modulate the reactivity and spectroscopic properties of the reagent, offering potential advantages in specific applications.

The Chemical Core: Mechanism of Arginine Modification

The primary mechanism of action of 4-Methoxyphenylglyoxal hydrate involves the covalent modification of the guanidinium group of arginine residues. This reaction is a targeted chemical modification that forms stable cyclic adducts.[1]

The Reaction Pathway

The reaction between 4-Methoxyphenylglyoxal hydrate and the arginine guanidinium group proceeds through a multi-step pathway, influenced by pH. The reaction is most efficient under neutral to slightly alkaline conditions (pH 7-9).[1]

Diagram: Proposed Reaction Mechanism of 4-Methoxyphenylglyoxal with Arginine

Caption: Proposed reaction of 4-Methoxyphenylglyoxal with an arginine residue.

The reaction likely proceeds as follows:

-

Nucleophilic Attack: The nucleophilic nitrogen atoms of the guanidinium group attack the electrophilic carbonyl carbons of 4-Methoxyphenylglyoxal.

-

Formation of Adducts: This leads to the formation of cyclic adducts. Studies with similar glyoxals have identified two primary products: a dihydroxyimidazolidine adduct and, following dehydration, a hydroimidazolone adduct.[2][3] The formation of these adducts results in the neutralization of the positive charge of the arginine residue.[1]

Stoichiometry of the Reaction

The reaction of phenylglyoxals with arginine can result in either a 1:1 or a 2:1 stoichiometry, where one or two molecules of the glyoxal react with a single guanidinium group.[1] The precise stoichiometry with 4-Methoxyphenylglyoxal hydrate may depend on the specific reaction conditions and the steric accessibility of the target arginine residue within the protein.

Functional Consequences of Arginine Modification

The modification of arginine residues by 4-Methoxyphenylglyoxal hydrate can induce significant changes in protein structure and function. These consequences are primarily due to the neutralization of the positive charge and the introduction of a bulky adduct.

Alteration of Electrostatic Interactions

Arginine residues are frequently involved in salt bridges and other electrostatic interactions that are crucial for maintaining the tertiary and quaternary structure of proteins. The neutralization of the positive charge upon modification disrupts these interactions, which can lead to:

-

Conformational Changes: The loss of stabilizing electrostatic interactions can induce localized or global conformational changes in the protein.

-

Protein Destabilization and Precipitation: In some cases, these conformational changes can expose hydrophobic regions, leading to protein aggregation and precipitation.

Enzyme Inhibition

A primary application of arginine-modifying reagents is to identify essential arginine residues in enzyme active sites. Modification of such a residue can lead to a loss of catalytic activity.[4]

-

Competitive Inhibition: If the modified arginine is involved in substrate binding, its modification will prevent the substrate from accessing the active site, resulting in competitive inhibition.

-

Non-competitive Inhibition: If the modified arginine is essential for the catalytic mechanism but not for substrate binding, its modification will lead to non-competitive inhibition.

Table 1: Potential Effects of Arginine Modification by 4-Methoxyphenylglyoxal Hydrate

| Feature Affected | Consequence of Modification | Rationale |

| Protein Structure | Conformational changes, unfolding, aggregation | Disruption of salt bridges and electrostatic interactions. |

| Enzyme Activity | Inhibition (competitive or non-competitive) | Blockage of substrate binding or disruption of the catalytic site. |

| Protein-Ligand Interactions | Decreased or abolished binding | Loss of key interaction points for ligands, cofactors, or other proteins. |

Experimental Protocols: A Practical Guide

While specific protocols should be optimized for each protein of interest, the following provides a general framework for the use of 4-Methoxyphenylglyoxal hydrate in protein modification studies.

Reagent Preparation and Handling

-

Stock Solution: Prepare a stock solution of 4-Methoxyphenylglyoxal hydrate in a suitable organic solvent (e.g., ethanol or DMSO) or directly in the reaction buffer immediately before use. Due to the hydrate form, it is advisable to determine the precise concentration spectrophotometrically.

-

Stability: Phenylglyoxal solutions can be unstable, particularly at alkaline pH. It is recommended to use freshly prepared solutions for each experiment.

General Protocol for Protein Modification

-

Protein Preparation: The target protein should be in a suitable buffer at a pH between 7.0 and 9.0. Common buffers include phosphate, borate, or bicarbonate buffers.

-

Reaction Initiation: Add a calculated amount of the 4-Methoxyphenylglyoxal hydrate stock solution to the protein solution. The final concentration of the reagent will need to be optimized, but a starting point is often a 10- to 100-fold molar excess over the protein concentration.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C). The incubation time will vary depending on the reactivity of the target arginine residue and the concentration of the reagent.

-

Monitoring the Reaction: The progress of the modification can be monitored by taking aliquots at different time points and assaying for a change in a functional property (e.g., enzyme activity) or by analytical techniques such as mass spectrometry.

-

Reaction Termination: The reaction can be quenched by adding an excess of a scavenger molecule like Tris or by removing the excess reagent through dialysis or gel filtration.

Diagram: Experimental Workflow for Protein Modification

Caption: A general workflow for protein modification using 4-Methoxyphenylglyoxal.

Analysis of Protein Modification

-

SDS-PAGE: To check for protein aggregation or degradation.

-

Mass Spectrometry: To determine the stoichiometry of modification and identify the specific arginine residues that have been modified.[2]

-

Enzyme Kinetics: To characterize the inhibitory effects of the modification.

-

Spectroscopy: To assess conformational changes (e.g., circular dichroism or fluorescence).

Potential Applications and Future Directions

The ability of 4-Methoxyphenylglyoxal hydrate to selectively target arginine residues opens up a range of applications in research and drug development.

Probing Structure-Function Relationships

By systematically modifying arginine residues and assessing the functional consequences, researchers can map the roles of these residues in protein stability, catalysis, and interactions with other molecules.

Drug Discovery and Development

-

Target Validation: As a tool to probe the importance of arginine residues in the active sites of therapeutic targets.

-

Arginase Inhibition: While not directly demonstrated for 4-Methoxyphenylglyoxal hydrate, the core structure is related to compounds that can interact with arginine-metabolizing enzymes like arginase.[5][6][7][8][9][10] This suggests a potential, yet unexplored, avenue for research into its effects on such enzymes.

Cellular and In Vivo Studies

The cellular effects of 4-Methoxyphenylglyoxal hydrate are not well-characterized. Future research could explore its effects on cellular processes, including potential cytotoxicity due to the modification of essential cellular proteins.

Conclusion

4-Methoxyphenylglyoxal hydrate is a potent and selective reagent for the modification of arginine residues in proteins. Its mechanism of action, centered on the formation of stable cyclic adducts with the guanidinium group, provides a powerful tool for biochemists and pharmaceutical scientists. A thorough understanding of its chemical reactivity and the functional consequences of the modifications it induces is essential for its effective application in elucidating the intricate roles of arginine in biological systems. Further research into the specific kinetics, adduct structures, and cellular effects of 4-Methoxyphenylglyoxal hydrate will undoubtedly expand its utility in the field of chemical biology.

References

-

Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. (n.d.). PMC. Retrieved from [Link]

-

Reaction scheme for the modification of arginine residues with phenylglyoxal. (n.d.). ResearchGate. Retrieved from [Link]

-

Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochemical International, 17(4), 719–727. Retrieved from [Link]

-

Tomizawa, H., Yamada, H., & Imoto, T. (1994). The mechanism of irreversible inactivation of lysozyme at pH 4 and 100 degrees C. Biochemistry, 33(44), 13032–13037. Retrieved from [Link]

-

A synthetic peptide as an allosteric inhibitor of human arginase I and II. (2021). PMC. Retrieved from [Link]

-

Increased cellular protein modification by methylglyoxal activates endoplasmic reticulum-based sensors of the unfolded protein response. (2021). PMC. Retrieved from [Link]

-

Cotham, W. E., Metz, T. O., Ferguson, P. L., Brock, J. W., Hinton, D. J., Thorpe, S. R., Baynes, J. W., & Ames, J. M. (2004). Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease. Molecular & Cellular Proteomics, 3(12), 1145–1153. Retrieved from [Link]

-

A method to produce fully characterized ubiquitin covalently modified by 4-hydroxy-nonenal, glyoxal, methylglyoxal, and malondialdehyde. (2020). PubMed. Retrieved from [Link]

-

Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species. (2021). PMC. Retrieved from [Link]

-

Inactivation of glutamate dehydrogenase and glutamate synthase from Bacillus megaterium by phenylglyoxal, butane-2,3-dione and pyridoxal 5'-phosphate. (1978). PubMed. Retrieved from [Link]

-

Ochi, T., & Ukita, T. (1999). Methylglyoxal modification of protein. Chemical and immunochemical characterization of methylglyoxal-arginine adducts. The Journal of Biological Chemistry, 274(26), 18492–18498. Retrieved from [Link]

-

Proteins Modified by Malondialdehyde, 4-Hydroxynonenal, or Advanced Glycation End Products in Lipofuscin of Human Retinal Pigment Epithelium. (2002). IOVS. Retrieved from [Link]

-

Synthesis of Arginase Inhibitors: An Overview. (2021). PMC. Retrieved from [Link]

-

The Reactions of Phenylglyoxal and Related Reagents With Amino Acids. (1974). PubMed. Retrieved from [Link]

-

Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2021). STAR Protocols. Retrieved from [Link]

-

Selective Targeting by a Mechanism-based Inactivator against PLP-Dependent Enzymes: Mechanisms of Inactivation and Alternative Turnover. (2017). ResearchGate. Retrieved from [Link]

-

A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins. (2021). PMC. Retrieved from [Link]

-

Thermal Inactivation Mechanism and Structural Features Providing Enhanced Thermal Stability of Hyperthermophilic Thermococcus sibiricus L-Asparaginase in Comparison with Mesophilic and Thermophilic L-Asparaginases. (2023). MDPI. Retrieved from [Link]

-

Arginase inhibition attenuates arteriogenesis and interferes with M2 macrophage accumulation. (2016). PubMed. Retrieved from [Link]

-

The mechanism of inactivation of human placental S-adenosylhomocysteine hydrolase by (E)-4',5'-didehydro-5'-methoxyadenosine and adenosine 5'-carboxaldehyde oxime. (2004). PubMed. Retrieved from [Link]

-

Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. (2018). Frontiers. Retrieved from [Link]

-

Reaction of phenylglyoxal with the arginine moiety (reaction condition:... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of glutamate dehydrogenase and glutamate synthase from Bacillus megaterium by phenylglyoxal, butane-2,3-dione and pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mammalian Arginase Inhibitory Activity of Methanolic Extracts and Isolated Compounds from Cyperus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginase inhibition attenuates arteriogenesis and interferes with M2 macrophage accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

Spectroscopic Characterization of 4-Methoxyphenylglyoxal Hydrate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Methoxyphenylglyoxal hydrate (IUPAC Name: 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available, experimentally verified spectra, this guide presents predicted data based on established principles of spectroscopy and data from structurally related compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate empirical verification.

Introduction

4-Methoxyphenylglyoxal hydrate is a key building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a reactive probe in chemical biology. Its structure, featuring a 4-methoxyphenyl group attached to a hydrated glyoxal moiety, presents a unique combination of functional groups that give rise to a distinct spectroscopic signature. Understanding this signature is paramount for reaction monitoring, quality control, and structural elucidation in research and development settings. This guide serves as a foundational resource for the spectroscopic analysis of this compound.

Molecular Structure

The structural integrity of 4-Methoxyphenylglyoxal hydrate is the basis for the interpretation of its spectroscopic data. The key structural features include a para-substituted aromatic ring, a ketone carbonyl group, and a geminal diol.

Figure 1: 2D Structure of 4-Methoxyphenylglyoxal hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-Methoxyphenylglyoxal hydrate are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methine proton of the gem-diol, and the hydroxyl protons of the gem-diol.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | d (J ≈ 9 Hz) | 2H | Aromatic (H-2, H-6) |

| ~6.9 - 7.1 | d (J ≈ 9 Hz) | 2H | Aromatic (H-3, H-5) |

| ~5.5 - 6.0 | t | 1H | CH(OH)₂ |

| ~4.0 - 5.0 (broad) | d | 2H | CH(OH)₂ |

| ~3.8 - 3.9 | s | 3H | -OCH₃ |

Rationale for Predictions:

-

Aromatic Protons: The protons on the aromatic ring (H-2 and H-6) adjacent to the electron-withdrawing carbonyl group are expected to be deshielded and appear downfield as a doublet. The protons H-3 and H-5, ortho to the electron-donating methoxy group, will be more shielded and appear upfield as a doublet. The coupling constant of ~9 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.[1]

-

Gem-diol Protons: The methine proton of the gem-diol is expected to appear as a triplet due to coupling with the two hydroxyl protons, in the range of 5.5-6.0 ppm. The hydroxyl protons themselves are expected to give a broad doublet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2]

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet around 3.8-3.9 ppm, a typical value for an aryl methyl ether.[3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~190 - 195 | C=O (Ketone) |

| ~164 - 166 | C-4 (Aromatic) |

| ~130 - 132 | C-2, C-6 (Aromatic) |

| ~128 - 130 | C-1 (Aromatic) |

| ~113 - 115 | C-3, C-5 (Aromatic) |

| ~90 - 95 | CH(OH)₂ |

| ~55 - 56 | -OCH₃ |

Rationale for Predictions:

-

Carbonyl Carbon: The ketone carbonyl carbon is significantly deshielded and is expected to appear at the downfield end of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen of the methoxy group (C-4) will be the most deshielded among the aromatic carbons. The carbons ortho and para to the carbonyl group (C-2, C-6, and C-4) will be deshielded, while those ortho and para to the methoxy group (C-3, C-5, and C-1) will be shielded.[4]

-

Gem-diol Carbon: The carbon of the gem-diol is highly shielded compared to a carbonyl carbon and typically appears in the 90-110 ppm range.[2][5]

-

Methoxy Carbon: The carbon of the methoxy group will have a characteristic chemical shift around 55-56 ppm.[4]

Experimental Protocol for NMR Spectroscopy

Figure 2: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 (broad) | Strong | O-H stretch (gem-diol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| 1680 - 1660 | Strong | C=O stretch (aryl ketone) |

| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |

| 1250 - 1000 | Strong | C-O stretch (aryl ether, gem-diol) |

| 850 - 810 | Strong | C-H out-of-plane bend (para-subst.) |

Rationale for Predictions:

-

O-H Stretch: The two hydroxyl groups of the gem-diol will give rise to a strong, broad absorption band in the 3500-3200 cm⁻¹ region due to intermolecular hydrogen bonding.[6]

-

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy group) appear just below 3000 cm⁻¹.[7]

-

C=O Stretch: The carbonyl group of the aryl ketone will exhibit a strong absorption in the 1680-1660 cm⁻¹ range.[8]

-

C=C and C-O Stretches: The aromatic ring will have characteristic C=C stretching vibrations between 1600 and 1450 cm⁻¹. The C-O stretching of the aryl ether and the gem-diol will result in strong bands in the 1250-1000 cm⁻¹ region.[9]

-

C-H Bend: The para-substitution pattern of the aromatic ring will lead to a strong C-H out-of-plane bending vibration in the 850-810 cm⁻¹ region.[7]

Experimental Protocol for IR Spectroscopy

Figure 3: Experimental workflow for IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z 182 (corresponding to the molecular formula C₉H₁₀O₄)

-

Major Fragments:

-

m/z 164: [M - H₂O]⁺

-

m/z 151: [M - OCH₃]⁺ or [C₈H₇O₃]⁺

-

m/z 135: [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) - Expected to be the base peak.

-

m/z 107: [CH₃OC₆H₄]⁺

-

m/z 77: [C₆H₅]⁺

-

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak is expected at m/z 182, corresponding to the molecular weight of the compound.

-

Fragmentation Pathways:

-

Loss of Water: Dehydration of the gem-diol is a likely fragmentation pathway, leading to a peak at m/z 164.

-

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the gem-diol carbon is a very favorable fragmentation for ketones. This would result in the formation of the stable 4-methoxybenzoyl cation at m/z 135, which is predicted to be the base peak.[10]

-

Loss of Methoxy Group: Cleavage of the methoxy radical would lead to a fragment at m/z 151.

-

Further Fragmentation: The 4-methoxybenzoyl cation can further lose a carbonyl group to form the 4-methoxyphenyl cation at m/z 107. Subsequent loss of the methoxy group would lead to the phenyl cation at m/z 77.[11]

-

Key Fragmentation Pathway

Figure 4: Predicted major fragmentation pathway for 4-Methoxyphenylglyoxal hydrate.

Experimental Protocol for Mass Spectrometry

Figure 5: Experimental workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 4-Methoxyphenylglyoxal hydrate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers working with this compound. The provided experimental protocols are designed to be readily implemented for the empirical verification of these predictions. As a versatile synthetic intermediate, a thorough understanding of its spectroscopic properties is crucial for its effective utilization in scientific research and development.

References

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (2025). ResearchGate. Retrieved from [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Geminal. (n.d.). Grokipedia. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

-

4 Methoxyacetophenone. (n.d.). mzCloud. Retrieved from [Link]

-

Park, Y., et al. (2008). The ¹H and ¹³C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. Retrieved from [Link]

-

Richards, R. E., & Smith, J. A. S. (1951). PROTON RESONANCE SPECTRA OF SOME GEM-DIOLS IN THE SOLID STATE. RSC Publishing. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Jadhava, S. N., et al. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Retrieved from [Link]

-

Lázaro-Martínez, J. M., et al. (2016). gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR. CONICET. Retrieved from [Link]

-

Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

¹H NMR Spectrum (1D, 900 MHz, H₂O, predicted) (NP0284046). (n.d.). NP-MRD. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]

-

Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies. (2023). Journal of Chemical Education. Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. (n.d.). Nature. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry Part 6 - Fragmentation in Ketones. (2023). YouTube. Retrieved from [Link]

-

hil8_sln.html. (n.d.). Retrieved from [Link]

-

Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. (n.d.). NIH. Retrieved from [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: 4-Methoxyphenylglyoxal Hydrate in Metabolic Pathways and Enzyme Kinetics

[1]

Executive Summary

4-Methoxyphenylglyoxal hydrate (4-MPG) is a specialized 1,2-dicarbonyl reagent primarily utilized in biochemical research to interrogate the functional role of arginine residues within metabolic enzymes.[1] Unlike the endogenous metabolite methylglyoxal (MGO), 4-MPG serves as a potent, exogenous chemical probe.[1] Its utility is twofold: it acts as a site-selective inhibitor to map arginine-dependent catalytic domains (e.g., ATP-binding pockets), and it functions as a substrate analogue to characterize the kinetics of the Glyoxalase detoxification system (Glo1/Glo2).[1]

This guide provides a rigorous technical framework for utilizing 4-MPG in metabolic profiling, detailing its chemical mechanism, metabolic processing, and validated experimental protocols.[1]

Part 1: Chemical Mechanism & Reactivity

The Arginine-Selective Adduct Formation

The "hydrate" form of 4-MPG is a stable precursor. In aqueous solution, it exists in equilibrium with its reactive free dicarbonyl form. The core utility of 4-MPG lies in its high specificity for the guanidino group of arginine residues at physiological pH (pH 7.0–8.0).

Mechanism:

-

Dehydration: The hydrate releases a water molecule to generate the reactive

-oxoaldehyde. -

Nucleophilic Attack: The guanidino nitrogen of arginine attacks the aldehyde carbonyl of 4-MPG.

-

Cyclization: A second nucleophilic attack by the other guanidino nitrogen onto the ketone carbonyl forms a stable cyclic adduct, typically a dihydroxyimidazolidine derivative.

This modification neutralizes the positive charge of the arginine residue. Since arginine is frequently critical for binding anionic metabolic substrates (ATP, NADPH, Citrate) or stabilizing transition states, 4-MPG treatment effectively "knocks out" specific enzymatic steps in a metabolic pathway.[1]

Visualization of the Reaction Mechanism

The following diagram illustrates the conversion of the arginine guanidino group into the cyclic adduct by 4-MPG.

Figure 1: Reaction pathway of 4-Methoxyphenylglyoxal with Arginine residues, leading to charge neutralization and enzyme inactivation.[1]

Part 2: Metabolic Fate & Detoxification Pathways[1]

While 4-MPG is used as a tool to modify other enzymes, it is also metabolized by the cell’s dicarbonyl detoxification machinery.[1] Understanding this pathway is critical when using 4-MPG in live-cell assays, as rapid metabolism may reduce its effective concentration.[1]

The Glyoxalase System (Glo1/Glo2)

The primary route for 4-MPG metabolism is the Glyoxalase System , which evolved to detoxify endogenous methylglyoxal. 4-MPG acts as a substrate analogue.

-

Hemithioacetal Formation: 4-MPG reacts non-enzymatically with reduced Glutathione (GSH) to form a hemithioacetal.[1]

-

Glyoxalase I (Glo1): Isomerizes the hemithioacetal into S-(4-methoxymandelyl)glutathione.[1]

-

Glyoxalase II (Glo2): Hydrolyzes the thioester to release 4-methoxymandelic acid (an

-hydroxy acid) and regenerates GSH.[1]

Visualization of the Detoxification Pathway

Figure 2: The Glyoxalase-dependent detoxification pathway of 4-MPG, converting the reactive dicarbonyl into a stable alpha-hydroxy acid.[1]

Part 3: Experimental Protocols

Protocol A: Identification of Essential Arginines in Metabolic Enzymes

Objective: Determine if an enzyme (e.g., a kinase or dehydrogenase) requires an arginine residue for activity.[1]

Reagents:

-

Buffer: 50 mM HEPES or Sodium Bicarbonate, pH 7.5–8.0. (Avoid amine buffers like Tris or Glycine as they may compete, though arginine specificity is high).[1]

-

4-MPG Stock: 100 mM in DMSO or water (freshly prepared).

-

Target Enzyme: Purified metabolic enzyme of interest.

-

Substrates: ATP, NADH, etc., for protection assays.[1]

Workflow:

-

Baseline Activity: Measure the initial velocity (

) of the enzyme without inhibitor. -

Incubation: Incubate the enzyme (

) with varying concentrations of 4-MPG (-

Timepoints: Take aliquots at 0, 5, 10, 20, 30, and 60 minutes.

-

-

Quenching: Dilute the aliquot 50-fold into the reaction mixture containing substrates to stop the modification reaction (dilution effectively halts the second-order modification).

-

Activity Measurement: Measure residual activity (

). -

Substrate Protection (Critical Control): Repeat the incubation in the presence of the enzyme's natural substrate (e.g., ATP). If the substrate protects the enzyme from inactivation, the modified arginine is located in the active site.

Data Analysis:

Plot

Protocol B: Glyoxalase I Kinetic Assay (4-MPG as Substrate)

Objective: Measure the activity of Glyoxalase I using 4-MPG as a substrate analogue.

Principle: The formation of the thioester S-(4-methoxymandelyl)glutathione can be tracked via UV absorbance changes (typically around 240 nm, though specific

Workflow:

-

Preparation: Mix 2 mM GSH and 2 mM 4-MPG in 50 mM Sodium Phosphate buffer (pH 7.0). Allow 5–10 minutes for chemical equilibrium of the hemithioacetal.

-

Initiation: Add purified Glyoxalase I (Glo1) enzyme.[1]

-

Detection: Monitor the increase in Absorbance (approx. 240 nm) representing thioester formation.[1]

-

Calculation: Use the Beer-Lambert law with the extinction coefficient (

) of the thioester to calculate activity (Units/mg).

Part 4: Quantitative Data Summary

The following table summarizes the expected kinetic behaviors when using 4-MPG compared to the natural substrate Methylglyoxal (MGO).

| Parameter | Methylglyoxal (MGO) | 4-Methoxyphenylglyoxal (4-MPG) | Interpretation |

| Primary Target | Arg, Lys, Cys (Non-specific glycation) | Arginine (Highly Selective) | 4-MPG is superior for mapping Arg residues.[1] |

| Adduct Stability | Variable (Reversible Schiff bases) | High (Cyclic Imidazolidine) | 4-MPG modification is often irreversible under mild conditions.[1] |

| Glo1 | Low (~0.1 - 0.5 mM) | Higher (> 1.0 mM) | 4-MPG is a bulkier substrate; turnover is slower than MGO.[1] |

| UV Detection | Weak absorbance | Strong aromatic absorbance | 4-MPG is easier to quantify via HPLC/UV methods.[1] |

References

-

Thornalley, P. J. (1990).[1] The glyoxalase system: new developments towards functional characterization of a metabolic pathway fundamental to biological life. Biochemical Journal, 269(1), 1–11.[1] Link

-

Takahashi, K. (1968).[1] The reaction of phenylglyoxal with arginine residues in proteins.[2] Journal of Biological Chemistry, 243(23), 6171–6179.[1] Link

-

Vander Jagt, D. L., & Hunsaker, L. A. (2003).[1] Methylglyoxal metabolism and diabetic complications: roles of aldose reductase, glyoxalase I, and Hsp27. Chemico-Biological Interactions, 143, 341–352.[1] Link

-

Riordan, J. F. (1979).[1] Arginine residues as anionic binding sites in enzymes.[1] Molecular and Cellular Biochemistry, 26(2), 71–92.[1] Link

-

Kalapos, M. P. (2008).[1] The history of the glyoxalase system: from the discovery to the present. Desalination, 240, 1-3.[1] (Contextual grounding on dicarbonyl metabolism).

Methodological & Application

Probing the Proteome: A Guide to Arginine Modification with 4-Methoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 4-Methoxyphenylglyoxal hydrate (4-MPG) as a chemical probe for the selective modification of arginine residues in proteins and peptides. We will delve into the underlying chemistry, provide detailed experimental protocols, and explore the applications of this powerful technique in proteomics and drug discovery.

Introduction: The Significance of Arginine and its Modification

Arginine, with its positively charged guanidinium group, is a key amino acid residue in proteins. It plays a critical role in protein structure, enzyme catalysis, and protein-ligand interactions. The ability to selectively modify arginine residues provides a powerful tool to:

-

Probe protein function: By modifying specific arginine residues, researchers can investigate their importance in enzymatic activity, protein-protein interactions, and ligand binding.

-

Identify active sites: Arginine is frequently found in the active sites of enzymes. Selective modification can help to identify these critical regions.

-

Develop novel bioconjugates: The covalent modification of arginine allows for the attachment of various labels, such as fluorophores or biotin, for downstream analysis.

-

Advance drug discovery: Understanding the role of specific arginine residues in disease-related proteins can aid in the design of targeted therapeutics.[1]

4-Methoxyphenylglyoxal hydrate is a dicarbonyl reagent that reacts specifically with the guanidinium group of arginine under mild conditions. This specificity, coupled with the stability of the resulting adduct, makes it an invaluable tool for researchers in various fields.

Chemical Properties and Reactivity of 4-Methoxyphenylglyoxal Hydrate

4-Methoxyphenylglyoxal hydrate is a solid, water-soluble compound. Its key chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and organic solvents |

The reactivity of 4-MPG towards arginine is centered on the dicarbonyl functionality, which readily attacks the nucleophilic guanidinium group. The reaction is pH-dependent, with optimal reactivity observed between pH 7 and 9.[2]

Reaction Mechanism

The reaction of 4-Methoxyphenylglyoxal with the guanidinium group of arginine proceeds through the formation of a stable cyclic adduct. This reaction is highly specific for arginine under controlled conditions.

Caption: Reaction of 4-Methoxyphenylglyoxal with an arginine residue.

Experimental Protocols

This section provides detailed, step-by-step protocols for the modification of proteins with 4-MPG and the subsequent analysis of the modified products.

General Considerations and Reagent Preparation

-

Purity of 4-MPG: Use high-purity 4-Methoxyphenylglyoxal hydrate for reproducible results.

-

Buffer Selection: A variety of buffers can be used, such as potassium phosphate or sodium bicarbonate, as long as the pH is maintained between 7 and 9. Avoid buffers containing primary amines, as they may react with the reagent.

-

Protein/Peptide Sample: The protein or peptide of interest should be purified and dissolved in the chosen reaction buffer.

Preparation of 4-MPG Stock Solution:

-

Accurately weigh the desired amount of 4-Methoxyphenylglyoxal hydrate.

-

Dissolve in the reaction buffer to a final concentration of 100 mM.

-

Prepare fresh daily to ensure reactivity.

Protocol for Arginine Modification of a Protein

This protocol is a starting point and may require optimization for your specific protein of interest.

-

Protein Preparation: Dissolve the purified protein in 100 mM potassium phosphate buffer, pH 8.0, to a final concentration of 1-5 mg/mL.

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution with the 4-MPG stock solution to achieve a final 4-MPG concentration in the range of 0.1-10 mM. The optimal concentration will depend on the reactivity of the target arginine residues and should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature (22-25°C) with gentle agitation.[3]

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a scavenger for dicarbonyls, such as an excess of a primary amine-containing compound (e.g., Tris buffer), although removal of the excess reagent is generally preferred.

-

Removal of Excess Reagent: Excess 4-MPG can be removed by:

-

Size-Exclusion Chromatography (SEC): Use a desalting column appropriate for the molecular weight of your protein.

-

Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains your protein while allowing the smaller 4-MPG to pass through. Wash the protein concentrate several times with the appropriate buffer.

-

Dialysis: Dialyze the reaction mixture against a large volume of buffer.

-

Caption: Workflow for protein modification with 4-MPG.

Analysis of 4-MPG Modified Proteins

Mass spectrometry is a powerful tool for identifying the specific arginine residues that have been modified.

Sample Preparation for Mass Spectrometry:

-

Denaturation, Reduction, and Alkylation:

-

Denature the modified protein in a buffer containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine hydrochloride).

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

-

Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.[4]

-

-

Enzymatic Digestion:

-

Dilute the sample to reduce the concentration of the denaturing agent.

-

Add a protease such as trypsin (at a 1:50 to 1:100 enzyme-to-protein ratio) and incubate overnight at 37°C.

-

-

Desalting: Desalt the peptide mixture using a C18 ZipTip or a similar reversed-phase cleanup method.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modification by 4-MPG will result in a specific mass shift on the arginine-containing peptides, which can be identified through database searching.

The 4-MPG-arginine adduct is fluorescent, allowing for its detection and quantification by reversed-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector.

HPLC Protocol:

-

Column: A C18 reversed-phase column suitable for peptide or protein separation.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the specific modified protein or peptide.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: Fluorescence detection with excitation at approximately 325 nm and emission at approximately 465 nm. These wavelengths are based on similar fluorescent adducts and may need to be optimized for the 4-MPG-arginine adduct.[5]

Application Notes: Leveraging Arginine Modification in Research and Development

The selective modification of arginine residues with 4-MPG has broad applications in both basic research and drug development.

Probing Enzyme Mechanisms

By modifying arginine residues within the active site of an enzyme, researchers can assess their role in substrate binding and catalysis. A loss of enzymatic activity upon modification provides strong evidence for the involvement of that residue in the enzyme's function.

Mapping Protein-Protein Interaction Interfaces

Arginine residues are often involved in the electrostatic interactions that mediate protein-protein binding. Modifying surface-exposed arginines and then assessing the impact on binding can help to map the interaction interface.

Biomarker Discovery in Proteomics

Changes in the reactivity of specific arginine residues can be indicative of conformational changes in a protein that may be associated with a disease state. Quantitative proteomics approaches can be used to compare the modification patterns of proteins from healthy and diseased samples, potentially leading to the discovery of novel biomarkers.[6]

Development of Antibody-Drug Conjugates (ADCs)

Site-specific modification of antibodies is a critical aspect of developing effective ADCs. While lysine and cysteine are commonly used for conjugation, the ability to target arginine offers an alternative strategy, potentially leading to ADCs with improved homogeneity and therapeutic efficacy.

Caption: Applications of 4-MPG in research and development.

Safety and Handling

4-Methoxyphenylglyoxal hydrate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling the solid compound and its solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place, protected from light.

Always consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no modification | Inactive reagent | Prepare fresh 4-MPG stock solution. |

| Incorrect pH | Ensure the reaction buffer is between pH 7 and 9. | |

| Inaccessible arginine residues | Consider partial denaturation of the protein before modification. | |

| Non-specific modification | High reagent concentration | Titrate the concentration of 4-MPG to find the optimal level. |

| Prolonged incubation time | Reduce the incubation time. | |

| Protein precipitation | High concentration of organic solvent (if used) | Ensure the final concentration of any organic solvent is compatible with your protein's stability. |

| Protein instability at reaction pH | Screen different buffers and pH values within the optimal range. |

References

-

Arginine glycosylation enhances methylglyoxal detoxification - PMC - NIH. (2021-02-15). Retrieved from [Link]

-

Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - NIH. Retrieved from [Link]

-

Quality Control-A Stepchild in Quantitative Proteomics: A Case Study for the Human CSF ... - PubMed. (2023-03-07). Retrieved from [Link]

-

Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - NIH. (2019-04-23). Retrieved from [Link]

-

Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - bioRxiv. (2021-06-25). Retrieved from [Link]

-

Mass spectroscopic characterization of protein modification by 4-hydroxy-2-(E)-nonenal and 4-oxo-2-(E) - PubMed. Retrieved from [Link]

-

Fluorescent excitation (the emission wavelength was 465 nm) and... - ResearchGate. Retrieved from [Link]

-

Reaction scheme for the modification of arginine residues with phenylglyoxal. Retrieved from [Link]

-

Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC - NIH. Retrieved from [Link]

-

Case Studies - Proteome Sciences. Retrieved from [Link]

-

The Reaction of Phenylglyoxal with Arginine Residues in Proteins - ResearchGate. (2025-09-19). Retrieved from [Link]

-

Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed. Retrieved from [Link]

Sources

- 1. Case Studies - Proteome Sciences [proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine glycosylation enhances methylglyoxal detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quality Control-A Stepchild in Quantitative Proteomics: A Case Study for the Human CSF Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of 4-Methoxyphenylglyoxal Hydrate

Introduction: The Significance of 4-Methoxyphenylglyoxal Hydrate in Research and Development

4-Methoxyphenylglyoxal hydrate, a reactive α-oxoaldehyde, is a molecule of significant interest in various fields, including organic synthesis and pharmaceutical development.[1] As a key building block or a potential metabolite, its accurate detection and quantification are crucial for process optimization, quality control, and understanding biological pathways. α-oxoaldehydes are known to be involved in glycation processes, potentially leading to the formation of advanced glycation endproducts (AGEs), which are implicated in various disease states.[2][3] Therefore, robust and reliable analytical methods are paramount for researchers, scientists, and drug development professionals working with this compound.

This comprehensive guide provides detailed application notes and validated protocols for the analytical detection of 4-Methoxyphenylglyoxal hydrate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is designed to be a practical resource, grounded in scientific principles and supported by authoritative references.

Physicochemical Properties of 4-Methoxyphenylglyoxal Hydrate

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [4] |

| Molecular Weight | 182.17 g/mol | [4] |

| Appearance | White to yellow powder | [5] |

| IUPAC Name | 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one | [5] |

Note: 4-Methoxyphenylglyoxal exists in equilibrium with its hydrate form in aqueous environments. The analytical methods described herein are suitable for the detection of the glyoxal moiety.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection following Derivatization

Principle and Rationale:

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separation of compounds in a mixture. For α-dicarbonyl compounds like 4-methoxyphenylglyoxal hydrate, direct detection can be challenging due to their polarity and lack of a strong chromophore. Derivatization is a powerful strategy to overcome these limitations.[6] This process involves a chemical reaction to convert the analyte into a derivative with enhanced detection properties.[7]

For the analysis of glyoxals, derivatization with o-phenylenediamine (OPD) or its analogs is a widely adopted and effective approach.[7][8] The reaction yields highly fluorescent and UV-absorbent quinoxaline derivatives, which are readily detectable at low concentrations.[8] The choice between UV and fluorescence detection depends on the desired sensitivity, with fluorescence generally offering lower detection limits.[7]

Detailed Protocol: Derivatization with 4-methoxy-o-phenylenediamine (4-MPD) and HPLC-Fluorescence Detection

This protocol is adapted from established methods for the analysis of other α-oxoaldehydes.[8]

Materials:

-

4-Methoxyphenylglyoxal hydrate standard

-

4-methoxy-o-phenylenediamine (4-MPD)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Sodium hydroxide

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Thermostatic water bath or incubator

-

pH meter

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of 4-methoxyphenylglyoxal hydrate (e.g., 1 mg/mL) in methanol.

-

Prepare working standards by serial dilution of the stock solution.

-

Dissolve the sample containing 4-methoxyphenylglyoxal hydrate in methanol to an appropriate concentration.

-

If the sample matrix is complex (e.g., biological fluids), perform a protein precipitation step by adding acetonitrile (1:2 v/v) and centrifuging.[7]

-

-

Derivatization Reaction:

-

To 100 µL of the standard or sample solution, add 100 µL of 4-MPD solution (e.g., 1 mg/mL in methanol).

-

Adjust the pH of the mixture to neutral (pH 7) using dilute sodium hydroxide or formic acid.[8]

-

Incubate the mixture in a water bath at 40°C for 4 hours in the dark to facilitate the formation of the fluorescent quinoxaline derivative.[8]

-

After incubation, cool the mixture to room temperature.

-

Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Fluorescence Detector Settings: Excitation wavelength: 360 nm, Emission wavelength: 420 nm (These are typical starting points and should be optimized for the specific derivative).

-

Gradient Elution: A gradient elution is recommended to ensure good separation of the derivative from other components. An example gradient is provided in the table below.

-

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 15 | 10 | 90 |

| 20 | 10 | 90 |

| 21 | 90 | 10 |

| 25 | 90 | 10 |

Expected Performance Data (Example):

The following table provides an example of expected performance data for the HPLC analysis of α-dicarbonyl compounds derivatized with an OPD analog. Actual values for the 4-methoxyphenylglyoxal hydrate derivative should be determined experimentally during method validation.[8]

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.2 - 0.5 µg/L |

| Limit of Quantification (LOQ) | 0.6 - 1.5 µg/L |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle and Rationale:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[9] It is particularly useful for the identification and quantification of volatile and thermally stable compounds.[7] Due to the polar nature of 4-methoxyphenylglyoxal hydrate, derivatization is necessary to increase its volatility and thermal stability for GC analysis.[7] The same derivatization reaction with o-phenylenediamine (OPD) used for HPLC can be employed, as the resulting quinoxaline derivative is sufficiently volatile for GC analysis.[7]

Detailed Protocol: Derivatization and GC-MS Analysis

Materials:

-

4-Methoxyphenylglyoxal hydrate standard

-

o-phenylenediamine (OPD)

-

Methanol

-

Hexane or Dichloromethane (GC grade)

-

Anhydrous sodium sulfate

Instrumentation:

-

GC-MS system with a capillary column

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation and Derivatization:

-

Follow the same sample preparation and derivatization steps as described in the HPLC protocol (Method 1, steps 1 and 2) using o-phenylenediamine as the derivatizing agent.[7]

-

-

Extraction of Derivatives:

-

After derivatization, add 200 µL of hexane or dichloromethane to the reaction mixture.

-

Vortex vigorously for 1 minute to extract the quinoxaline derivative into the organic phase.

-

Centrifuge to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean vial.

-

Dry the organic extract over anhydrous sodium sulfate.[7]

-

-

Sample Concentration:

-

Concentrate the sample to a small volume (e.g., 50 µL) under a gentle stream of nitrogen before GC-MS analysis.[7]

-

-

GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

-

Injector Temperature: 250°C[7]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.[7]

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Method 3: UV-Visible Spectroscopy

Principle and Rationale:

UV-Visible spectroscopy is a simple and rapid technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[10] While less specific than chromatographic methods, it can be a useful tool for preliminary analysis or for the analysis of relatively pure samples. The analysis of 4-methoxyphenylglyoxal hydrate by UV-Vis spectroscopy would rely on the absorbance of the aromatic ring and the carbonyl groups. The UV spectrum of the related compound, 4-methoxyphenol, shows absorption maxima at 222 nm and 282 nm, which can serve as a starting point for method development.[11]

Detailed Protocol: UV-Visible Spectroscopic Analysis

Materials:

-

4-Methoxyphenylglyoxal hydrate standard

-

Methanol or other suitable UV-transparent solvent

Instrumentation:

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of 4-methoxyphenylglyoxal hydrate in a suitable UV-transparent solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Dissolve the sample in the same solvent.

-

-

UV-Vis Analysis:

-

Record the UV-Vis spectrum of the solvent to use as a blank.

-

Record the UV-Vis spectrum of the standards and the sample over a suitable wavelength range (e.g., 200-400 nm).[12]

-

Identify the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the standards and the sample at the λmax.

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

-

Determine the concentration of 4-methoxyphenylglyoxal hydrate in the sample from the calibration curve.

-

Limitations: This method is susceptible to interference from other compounds in the sample that absorb at the same wavelength. Therefore, it is best suited for the analysis of pure or simple mixtures.

Conclusion and Further Considerations

The choice of the most appropriate analytical method for the detection of 4-methoxyphenylglyoxal hydrate depends on the specific requirements of the analysis, including the required sensitivity, selectivity, and the complexity of the sample matrix.

-

HPLC with fluorescence detection after derivatization is the recommended method for sensitive and selective quantification, particularly in complex matrices.[7][8]

-

GC-MS provides high separation efficiency and structural information, making it an excellent confirmatory technique and suitable for the identification of unknown related impurities.[7]

-

UV-Visible spectroscopy offers a rapid and simple, albeit less specific, method for the analysis of relatively pure samples.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

References

- Google Patents. (2014). CN103819319A - Preparation of 4-methoxy salicylaldehyde.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]

-

MDPI. (2024). Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]

-

ResearchGate. (2015). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Retrieved from [Link]

-

PMC - NIH. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1). Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenylglyoxal. Retrieved from [Link]

-

ResearchGate. (2006). An effective derivatization method for quantitative determination by GC/MS of glyoxal and methylglyoxal in plasma samples. Retrieved from [Link]

-

PubMed. (2000). Accumulation of Alpha-Oxoaldehydes During Oxidative Stress: A Role in Cytotoxicity. Retrieved from [Link]

-

PubMed. (1985). Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in mouse brain by h.p.l.c. with electrochemical detection, as an index of noradrenaline utilisation and presynaptic alpha 2-adrenoceptor function. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. Retrieved from [Link]

-

MDPI. (2024). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method. Retrieved from [Link]

-

PubMed - NIH. (1998). Alpha-oxoaldehyde metabolism and diabetic complications. Retrieved from [Link]

- Google Patents. (2009). CN101509902B - High performance liquid chromatography analysis method for glyoxal.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

-

PubMed. (2007). Endogenous alpha-oxoaldehydes and formation of protein and nucleotide advanced glycation endproducts in tissue damage. Retrieved from [Link]

-

ResearchGate. (2018). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

ResearchGate. (2012). Chapter 4. UV–visible spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxyphenylglyoxal hydrate. Retrieved from [Link]

-

ResearchGate. (2019). 1 H NMR spectrum of compound 4. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Methylphenylglyoxal hydrate. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Alpha-oxoaldehyde metabolism and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endogenous alpha-oxoaldehydes and formation of protein and nucleotide advanced glycation endproducts in tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | C9H10O4 | CID 15556730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L20274.03 [thermofisher.cn]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. biolmolchem.com [biolmolchem.com]

- 10. researchgate.net [researchgate.net]

- 11. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]

- 12. mdpi.com [mdpi.com]

Application Note: High-Precision Mapping of Essential Arginine Residues Using 4-Methoxyphenylglyoxal (4-MPG)

Introduction & Rationale

In the structural characterization of enzymes, arginine residues often play a pivotal role in substrate binding (particularly for anionic substrates like ATP, NADPH, or carboxylic acids) and transition state stabilization. While site-directed mutagenesis is the gold standard for validation, chemical modification remains the most rapid and robust method for initial identification of essential residues in native enzymes.

4-Methoxyphenylglyoxal hydrate (4-MPG) is a specialized 1,2-dicarbonyl reagent. Unlike the more common phenylglyoxal (PGO), the methoxy-substitution on the phenyl ring alters the reagent's lipophilicity and electronic properties, potentially offering distinct selectivity profiles for hydrophobic pockets within the active site.

Mechanism of Action

The reaction involves the nucleophilic attack of the arginine guanidinium group on the dicarbonyl moiety of 4-MPG. Under mild alkaline conditions (pH 7.0–8.5), this typically results in a condensation reaction. Literature on glyoxal derivatives suggests a stoichiometry of two reagent molecules per guanidino group to form a stable heterocyclic adduct (a derivative of 4,5-dihydroxyimidazolidine), which can be stabilized by borate.

DOT Diagram: Reaction Mechanism

Figure 1: The chemical modification pathway of Arginine by 4-MPG. Note the requirement for two equivalents of inhibitor to form the stable cyclic adduct.

Experimental Protocol

A. Materials Preparation[1][2][3][4]

-

Enzyme Stock: Purified enzyme (>90% purity recommended) in 50 mM Sodium Bicarbonate or HEPES buffer (pH 8.0).

-

Critical: Avoid buffers with primary amines (Tris, Glycine) as they can compete with the reagent, although arginine specificity is generally high. Phosphate buffer is acceptable but bicarbonate is preferred for PGO-type reactions.

-

-

4-MPG Solution: Dissolve 4-Methoxyphenylglyoxal hydrate in analytical grade DMSO or Ethanol to create a 100 mM stock.

-

Note: Prepare fresh. Dicarbonyls are susceptible to oxidation and polymerization upon prolonged storage in solution.

-

-

Quenching Buffer: 1 M L-Arginine (pH 8.0).

B. Inactivation Workflow

This protocol utilizes a "discontinuous assay" method.

-

** equilibration:** Incubate the enzyme (e.g., 1 µM final concentration) at 25°C in the reaction buffer.

-

Initiation: Add 4-MPG to experimental tubes to achieve final concentrations ranging from 0.5 mM to 10 mM. Maintain a solvent control (DMSO/Ethanol only).

-

Time-Course Sampling: At defined intervals (e.g., 0, 2, 5, 10, 20, 30 min), remove an aliquot of the reaction mixture.

-

Quenching: Immediately transfer the aliquot into a tube containing a 50-fold molar excess of L-Arginine (relative to 4-MPG) to stop the reaction.

-

Activity Assay: Measure the residual enzymatic activity of the quenched sample using your standard substrate turnover assay.

DOT Diagram: Experimental Workflow

Figure 2: Step-by-step discontinuous assay workflow for determining inactivation kinetics.

Kinetic Analysis & Data Interpretation

To prove that the inhibition is caused by the specific modification of essential residues, you must perform a kinetic analysis.

A. Pseudo-First-Order Kinetics

Inactivation by chemical modification usually follows pseudo-first-order kinetics when

Plot the natural logarithm of the fraction of remaining activity (

-

Result: A straight line with a negative slope.

-

Calculation: The slope =

(observed inactivation rate constant).

B. Determining Reaction Order

To determine the number of inhibitor molecules reacting with each active site, plot:

-

Slope: The slope of this double-logarithmic plot indicates the reaction order (

). -

Interpretation:

-

Slope

: One inhibitor molecule binds one residue (or a 1:1 adduct). -

Slope

: Often interpreted as 1:1 stoichiometry. -

Slope

: Suggests two inhibitor molecules are required per active site (common for arginine-glyoxal adducts).

-

C. Substrate Protection (The "Gold Standard" Control)

To confirm the modified arginine is in the active site , pre-incubate the enzyme with its natural substrate or a competitive inhibitor before adding 4-MPG.

-

Expectation: Significant reduction in the rate of inactivation (

decreases). -

Logic: The substrate physically shields the essential arginine from the modifier.

Summary of Data Presentation

Organize your results in the following format for publication or internal reporting:

| Parameter | Experimental Condition | Result / Observation | Interpretation |

| 5 mM 4-MPG | Rate of inactivation at fixed conc. | ||

| Reaction Order | Slope of | Indicates ~2 molecules of 4-MPG react per active site. | |

| Protection | + Substrate (Sat. Conc.) | Confirmed: Residue is active-site essential. | |

| Reversibility | Dialysis vs Buffer | Activity not restored | Adduct is stable (or irreversible under these conditions). |

Troubleshooting & Expert Tips

-

pH Sensitivity: The reaction rate is highly pH-dependent.[1] The unprotonated form of the guanidino group is the nucleophile. Since the pKa of Arginine is ~12, the reaction at pH 8.0 relies on the small fraction of unprotonated species. Do not exceed pH 9.0 , or you risk non-specific modification of Lysine or protein denaturation.

-

Borate Stabilization: If the modification appears unstable (activity returns spontaneously), add 50 mM Borate to the buffer. Borate forms a complex with the cis-diol of the arginine-glyoxal adduct, locking it in the inactive state.

-

Spectral Interference: 4-MPG absorbs UV light. If your enzymatic assay relies on UV absorbance (e.g., NAD/NADH at 340nm), ensure the quenched inhibitor does not interfere. Use background subtraction controls.

References

-

Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins.[2][1][3] Journal of Biological Chemistry, 243(23), 6171-6179.

-

Riordan, J. F. (1973). Functional arginyl residues in carboxypeptidase A. Modification with butanedione. Biochemistry, 12(20), 3915-3923. (Foundational text on Arginine modification logic).

-

Borders, C. L., & Riordan, J. F. (1975). An essential arginyl residue in yeast phosphoglycerate kinase. Biochemistry, 14(21), 4699-4704.

-

Vander Jagt, D. L., & Han, L. P. (1973). Methylglyoxal synthase. Kinetic mechanism and chemical modification of arginine residues. Biochemistry, 12(25), 5160-5167. (Demonstrates glyoxal derivative kinetics).

Sources

Advanced Application Note: Microwave-Assisted Synthesis with 4-Methoxyphenylglyoxal Hydrate

Part 1: Executive Summary & Strategic Value

4-Methoxyphenylglyoxal hydrate (CAS: 1076-23-9) is a versatile 1,2-dicarbonyl building block that has gained renewed prominence in drug discovery due to its ability to function as a "linchpin" in the synthesis of bioactive heterocycles. Unlike symmetric benzils, its asymmetry allows for the regioselective construction of quinoxalines , imidazoles , and fused pyrans .

The integration of Microwave-Assisted Organic Synthesis (MAOS) with this reagent offers a paradigm shift from traditional reflux methods. The high polarity of the glyoxal hydrate functionality makes it an exceptional microwave absorber (high loss tangent), facilitating rapid superheating and efficient water elimination. This guide details optimized protocols that reduce reaction times from hours to minutes while significantly improving atom economy and yield.[1]

Part 2: Reagent Profile & Handling

| Property | Specification | Application Note |

| Chemical Structure | 4-MeO-C₆H₄-CO-CH(OH)₂ | Exists as a gem-diol hydrate in solid state; dehydrates in situ to dicarbonyl. |

| Molecular Weight | 180.16 g/mol (Hydrate) | Use hydrate MW for stoichiometry calculations. |

| Solubility | Soluble in EtOH, DMSO, DMF, Hot H₂O | High solubility in polar solvents makes it ideal for MAOS. |

| Stability | Hygroscopic | Store in desiccator. Degrades slowly in basic aqueous solutions. |

Part 3: Critical Reaction Pathways (Mechanistic Insights)

The Quinoxaline Condensation

The reaction of 4-methoxyphenylglyoxal with 1,2-diamines is the gold standard for synthesizing the quinoxaline pharmacophore. Under microwave irradiation, the dehydration step (removal of the hydrate water and the condensation water) is accelerated by the "thermal effect" (rapid bulk heating) and the "specific microwave effect" (coupling with the polar transition state).

Mechanism:

-

Dehydration: The hydrate converts to the reactive

-keto aldehyde. -

Nucleophilic Attack: The diamine attacks the more electrophilic aldehyde carbonyl first (kinetic control).

-

Cyclization: Intramolecular attack on the ketone carbonyl followed by aromatization.

Multicomponent Reactions (MCRs)

In MCRs, the aldehyde functionality of the glyoxal reacts preferentially in Knoevenagel condensations, while the ketone remains available for subsequent cyclizations. This is exploited in the synthesis of fused pyrans via the reaction with malononitrile and active methylene compounds (e.g., dimedone).

Part 4: Detailed Experimental Protocols

Protocol A: Catalyst-Free Synthesis of Quinoxalines

Target: Rapid generation of 2-(4-methoxyphenyl)quinoxaline derivatives.

Rationale: Conventional methods require refluxing in acetic acid for 2-6 hours. This microwave protocol utilizes water/ethanol as a green solvent system, leveraging the high dielectric constant of water to maximize microwave energy transfer.

Materials:

-

4-Methoxyphenylglyoxal hydrate (1.0 mmol, 180 mg)

-

1,2-Phenylenediamine (substituted or unsubstituted) (1.0 mmol)

-

Solvent: Ethanol:Water (1:1 v/v, 3 mL)

-

Vessel: 10 mL Borosilicate Microwave Vial with crimp cap

Step-by-Step Procedure:

-

Loading: Charge the microwave vial with the glyoxal hydrate and the diamine.

-

Solvation: Add the EtOH:H₂O mixture. Sonicate briefly (30 sec) to ensure a homogeneous suspension.

-

Irradiation: Seal the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

-

Mode: Dynamic (hold temperature).

-

Temperature: 100 °C.

-

Pressure Limit: 250 psi (safety cutoff).

-

Power: Max 150 W (Power cycling enabled).

-

Time: 5 minutes (Hold time).

-

-

Work-up:

-

Cool the reaction vessel to room temperature using compressed air (integrated in most reactors).

-

The product often precipitates directly upon cooling.

-

If solid: Filter and wash with cold 20% EtOH/H₂O.

-

If oil: Extract with Ethyl Acetate (3 x 5 mL), dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from hot ethanol is usually sufficient.

Expected Yield: 88–95% Characterization:

-

¹H NMR (CDCl₃): Look for the characteristic singlet of the quinoxaline proton at C-3 (~9.3 ppm) if C-2 is substituted.

Protocol B: Three-Component Synthesis of Fused Pyrans

Target: One-pot synthesis of 2-amino-3-cyano-4-(4-methoxyphenyl)-pyran derivatives.

Rationale: This protocol exploits the in situ generation of a Knoevenagel adduct followed by a Michael addition. Microwave heating is crucial here to overcome the activation energy of the final cyclization step, which is the rate-determining step in conventional heating.

Materials:

-

4-Methoxyphenylglyoxal hydrate (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Dimedone (1.0 mmol)

-

Catalyst: Triethylamine (TEA) (1 drop) or Piperidine (catalytic)

-

Solvent: Ethanol (3 mL)

Step-by-Step Procedure:

-